molecular formula CH2ORu B8016418 Dodecacarbonyltriruthenium

Dodecacarbonyltriruthenium

Cat. No.: B8016418
M. Wt: 131.1 g/mol
InChI Key: VMDTXBZDEOAFQF-UHFFFAOYSA-N
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Description

Dodecacarbonyltriruthenium is a useful research compound. Its molecular formula is CH2ORu and its molecular weight is 131.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Carbonylation and Hydroamidation : Dodecacarbonyltriruthenium is an effective catalyst for carbonylation of amines and hydroamidation of olefins. This process can yield N-benzylformamide and N-benzylnonanamide, among others (Tsuji et al., 1986).

  • Addition of N-substituted Formamides to Olefins : It has been demonstrated to catalyze the addition of N-substituted formamides to olefins, producing compounds like N-methylcyclopentanecarboxamide (Tsuji et al., 1987).

  • Formation of Carboxylate Complexes : The compound reacts with carboxylic acids to form orange, polymeric compounds and has interesting reactions with carbon monoxide under mild conditions (Crooks et al., 1969).

  • Reaction with Di-n-butyl Ether : this compound reacts with di-n-butyl ether to produce various ruthenium complexes, demonstrating its reactivity and potential for creating new compounds (Johnson et al., 1970).

  • Hydroacylation of Olefins : It is also used in catalyzing the hydroacylation of olefins with aldehydes, producing unsymmetric ketones (Kondo et al., 1987).

  • Ortho-Metalation Reactions : Its reaction with azobenzene and o-semidine leads to the formation of various ruthenium complexes, indicating its utility in ortho-metalation reactions (Bruce et al., 1971).

  • Formation of Organotin–Ruthenium Complexes : this compound interacts with triorganotin chlorides to form tin–ruthenium bonded complexes, showing its ability to form complexes with other metals (Cotton et al., 1968).

  • Synthesis and Structure Analysis : The compound's reaction with 1,3,5-trithiacyclohexane has been studied, leading to the synthesis of complexes where S-atoms coordinate to Ru-atoms (Hoferkamp et al., 1992).

  • Biopolymer-Supported Catalysis : Its immobilization onto biopolymers like chitosan supported on SiO2 has been explored for catalytic applications, showing improved activity and regioselectivity in hydroformylation (Escobar-Bedia et al., 2022).

  • Enantioselective Hydrierkatalysatoren Development : this compound reacts with chiral monocarboxylic acids to form diruthenium complexes, which have been tested as catalysts for enantioselective hydrogenation (Wolfender et al., 1990).

Properties

IUPAC Name

formaldehyde;ruthenium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O.Ru/c1-2;/h1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDTXBZDEOAFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.[Ru]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ORu
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecacarbonyltriruthenium
Reactant of Route 2
Dodecacarbonyltriruthenium
Reactant of Route 3
Dodecacarbonyltriruthenium
Reactant of Route 4
Dodecacarbonyltriruthenium
Reactant of Route 5
Dodecacarbonyltriruthenium
Reactant of Route 6
Dodecacarbonyltriruthenium

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